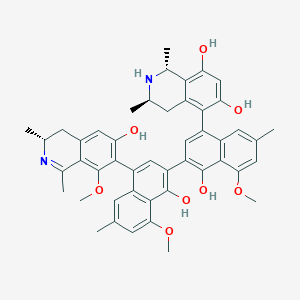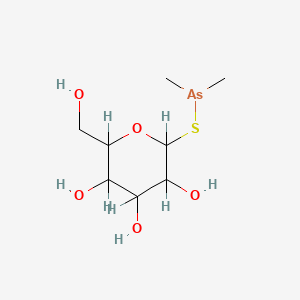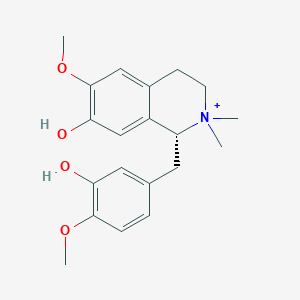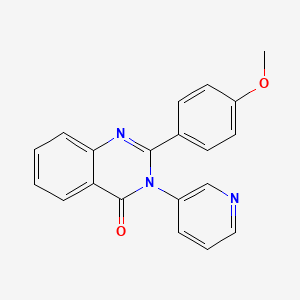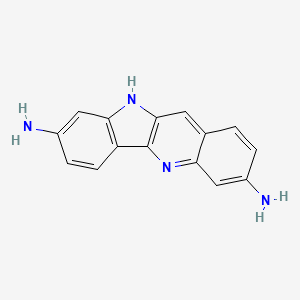![molecular formula C12H8O3S B1204575 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- CAS No. 72142-97-3](/img/structure/B1204575.png)
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted benzopyran with a sulfur-containing reagent to introduce the thione group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone under specific conditions.
Reduction: The thione group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Scientific Research Applications
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism by which 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- exerts its effects involves its interaction with molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Known for its use in phototherapy, particularly in treating skin conditions like psoriasis.
Imperatorin: A natural furanocoumarin with various biological activities.
Heraclenin: Another furanocoumarin with potential medicinal properties
Uniqueness
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is unique due to its thione group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and biological studies, where specific interactions with biomolecules are desired .
Properties
CAS No. |
72142-97-3 |
|---|---|
Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
9-methoxyfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H8O3S/c1-13-12-10-8(4-5-14-10)6-7-2-3-9(16)15-11(7)12/h2-6H,1H3 |
InChI Key |
PAGXNNWUSDPOFA-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
Key on ui other cas no. |
72142-97-3 |
Synonyms |
8-methoxythionepsoralen 8-MOTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


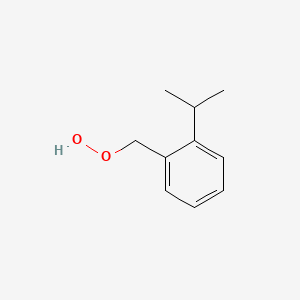


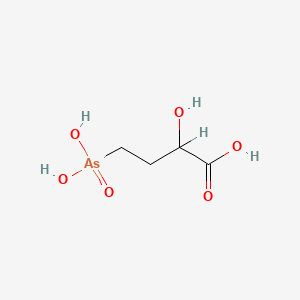
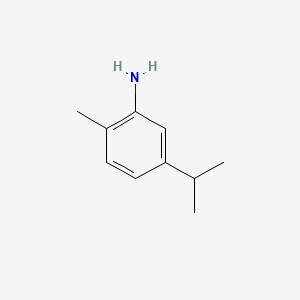

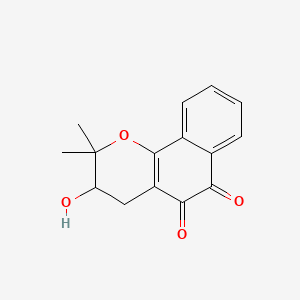
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)
